N-[(3-nitrophenyl)methyl]-7H-purin-6-amine
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Overview
Description
N-[(3-nitrophenyl)methyl]-7H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a purine ring system. The nitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. The purine ring system is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-nitrophenyl)methyl]-7H-purin-6-amine typically involves the reaction of a purine derivative with a nitrophenylmethyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-nitrophenyl)methyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
N-[(3-nitrophenyl)methyl]-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-nitrophenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the binding affinity and specificity of the compound. The purine ring system can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-nitrophenyl)methyl]-7H-purin-6-amine
- N-[(2-nitrophenyl)methyl]-7H-purin-6-amine
- N-[(3-nitrophenyl)methyl]-adenine
Uniqueness
N-[(3-nitrophenyl)methyl]-7H-purin-6-amine is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
104742-79-2 |
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Molecular Formula |
C12H10N6O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c19-18(20)9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7H,5H2,(H2,13,14,15,16,17) |
InChI Key |
XRBLGYUGFSEASE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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